

Application Notes & Protocols for the Quantification of 4-Nitrobenzanilide

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Compound of Interest

Compound Name: 4-Nitrobenzanilide

CAS No.: 3460-11-5

Cat. No.: B1664616

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for 4-Nitrobenzanilide

4-Nitrobenzanilide (4-NB), a derivative of aniline, serves as a crucial intermediate in various chemical syntheses, including the manufacturing of dyes and potentially as a building block in the development of novel pharmaceutical compounds.[1] Its chemical structure, characterized by a benzoyl group attached to a nitro-substituted aniline ring, imparts properties that necessitate precise and accurate quantification. In the context of drug development, 4-NB could be a starting material, an intermediate, or a potential impurity in an active pharmaceutical ingredient (API). Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the rigorous control of impurities in drug substances and products to ensure patient safety.[2] Therefore, the development of robust, validated analytical methods for the quantification of **4-Nitrobenzanilide** is not merely an academic exercise but a critical component of quality control in the pharmaceutical industry.

This guide provides a comprehensive overview of the analytical methodologies for the quantification of **4-Nitrobenzanilide**, with a primary focus on High-Performance Liquid Chromatography (HPLC) due to its widespread applicability, sensitivity, and resolution. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols,

and present a framework for method validation that aligns with the highest standards of scientific integrity and regulatory expectations.

Physicochemical Properties of 4-Nitrobenzanilide

A thorough understanding of the physicochemical properties of **4-Nitrobenzanilide** is fundamental to the development of a successful analytical method. These properties dictate the choice of solvent, chromatographic conditions, and detection techniques.

Property	Value	Source
Chemical Formula	C ₁₃ H ₁₀ N ₂ O ₃	[1]
Molecular Weight	242.23 g/mol	[1]
Melting Point	202-204 °C	[3]
Boiling Point	327 °C at 760 mmHg	[3]
Appearance	Solid	N/A
Solubility	Poorly soluble in water. Soluble in organic solvents like methanol and acetonitrile.	[4]
CAS Number	3393-96-2	[3]

Principle of Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the analysis of moderately polar to nonpolar compounds like **4-Nitrobenzanilide**. The principle of separation in RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

The stationary phase typically consists of silica particles that have been chemically modified with long-chain alkyl groups, most commonly C18 (octadecylsilane). This creates a hydrophobic surface. The mobile phase is a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.

In the context of **4-Nitrobenzanilide** analysis, the nonpolar nature of the benzanilide core will cause it to interact with the hydrophobic C18 stationary phase. By carefully controlling the composition of the mobile phase (the ratio of organic solvent to water), we can modulate the retention time of **4-Nitrobenzanilide** on the column. A higher proportion of organic solvent in the mobile phase will decrease the polarity of the mobile phase, leading to a stronger elution of the analyte and a shorter retention time. Conversely, a lower proportion of organic solvent will increase retention.

For detection, a UV-Vis spectrophotometric detector is highly suitable for **4-Nitrobenzanilide** due to the presence of chromophores (the nitro group and the aromatic rings) in its structure, which absorb light in the ultraviolet region.

Experimental Workflow for 4-Nitrobenzanilide Quantification

The following diagram illustrates the logical flow of the analytical procedure, from sample acquisition to the final quantitative result.



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Caption: Workflow for **4-Nitrobenzanilide** quantification.

Detailed Application Protocol: Quantification of 4-Nitrobenzanilide in a Drug Substance

This protocol details a stability-indicating RP-HPLC method for the quantification of **4-Nitrobenzanilide**. A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.

Instrumentation and Materials

- HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
- Analytical Balance: Capable of weighing to 0.01 mg.
- Volumetric Glassware: Class A flasks and pipettes.
- pH Meter: Calibrated.
- Filtration Assembly: Syringe filters (0.45 μm , PTFE or nylon).
- Reagents and Solvents:
 - **4-Nitrobenzanilide** Reference Standard (purity \geq 99%).
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Water (HPLC grade or purified to 18.2 $\text{M}\Omega\cdot\text{cm}$).
 - Phosphoric acid (analytical grade).
 - Hydrochloric acid (analytical grade).
 - Sodium hydroxide (analytical grade).
 - Hydrogen peroxide (30%, analytical grade).

Chromatographic Conditions

Parameter	Condition	Rationale
Column	C18, 250 mm x 4.6 mm, 5 μ m	A standard C18 column provides excellent retention and resolution for aromatic compounds like 4-Nitrobenzanilide.
Mobile Phase	Acetonitrile:Water (60:40 v/v), adjusted to pH 3.0 with phosphoric acid	The acetonitrile/water mixture provides the necessary polarity for elution. Adjusting the pH to 3.0 ensures the reproducibility of the retention time by suppressing the ionization of any acidic or basic functional groups.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature	30 $^{\circ}$ C	Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength	260 nm	Based on the UV spectrum of 4-Nitrobenzanilide, this wavelength provides good sensitivity. A PDA detector can be used to confirm peak purity.
Injection Volume	10 μ L	A typical injection volume for standard HPLC analysis.
Run Time	10 minutes	Sufficient time to elute the analyte and any potential impurities.

Preparation of Solutions

- Diluent: Acetonitrile:Water (50:50 v/v).
- Standard Stock Solution (100 µg/mL):
 - Accurately weigh approximately 10 mg of **4-Nitrobenzanilide** Reference Standard into a 100 mL volumetric flask.
 - Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
 - Allow the solution to cool to room temperature and dilute to the mark with diluent. Mix well.
- Working Standard Solution (10 µg/mL):
 - Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
 - Dilute to the mark with diluent and mix well.
- Sample Solution (10 µg/mL):
 - Accurately weigh approximately 10 mg of the **4-Nitrobenzanilide** drug substance sample into a 100 mL volumetric flask.
 - Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
 - Allow the solution to cool to room temperature and dilute to the mark with diluent. Mix well.
 - Pipette 10.0 mL of this solution into a 100 mL volumetric flask, dilute to the mark with diluent, and mix well.
 - Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

- Inject a blank (diluent) to ensure no interfering peaks are present.
- Inject the Working Standard Solution five times to check for system suitability.
- Inject the Sample Solution in duplicate.
- Inject the Working Standard Solution after every six sample injections to monitor system drift.

Calculation

The concentration of **4-Nitrobenzanilide** in the sample is calculated using the following formula:

Where:

- Area_Sample is the average peak area of **4-Nitrobenzanilide** in the sample chromatograms.
- Area_Standard is the average peak area of **4-Nitrobenzanilide** in the standard chromatograms.
- Conc_Standard is the concentration of the Working Standard Solution ($\mu\text{g/mL}$).
- Conc_Sample is the nominal concentration of the Sample Solution ($\mu\text{g/mL}$).
- Purity_Standard is the purity of the **4-Nitrobenzanilide** Reference Standard (%).

Method Validation: A Self-Validating System

A critical component of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[5] The validation should be performed in accordance with ICH Q2(R2) guidelines.[6]

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7] The sample is subjected to stress conditions to produce degradation products. The method is considered specific if the peak for **4-Nitrobenzanilide** is well-resolved from any degradation products.

- Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80 °C for 2 hours.
- Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80 °C for 2 hours.
- Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.
- Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After each stress condition, the samples are diluted to the target concentration and analyzed. A PDA detector is invaluable here to assess peak purity.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

- Procedure: Prepare a series of at least five concentrations of **4-Nitrobenzanilide** from the Standard Stock Solution, typically ranging from 50% to 150% of the target concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).
- Acceptance Criteria: The correlation coefficient (r^2) of the linear regression plot of peak area versus concentration should be ≥ 0.999 .

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

- Procedure: A known amount of **4-Nitrobenzanilide** standard is spiked into a placebo (if analyzing a formulation) or a pre-analyzed sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), each in triplicate.
- Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

- Repeatability (Intra-day Precision): Six replicate preparations of the sample solution at 100% of the target concentration are analyzed on the same day by the same analyst.
- Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay is performed on a different day by a different analyst.
- Acceptance Criteria: The relative standard deviation (RSD) should be $\leq 2.0\%$.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

- LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve ($LOD = 3.3 * \sigma/S$; $LOQ = 10 * \sigma/S$, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
- Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

- Procedure: Vary parameters such as the flow rate (± 0.1 mL/min), column temperature (± 2 °C), pH of the mobile phase (± 0.2 units), and mobile phase composition ($\pm 2\%$ organic).
- Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected.

Summary of Validation Parameters

Validation Parameter	Typical Acceptance Criteria
Specificity	Well-resolved peak from degradants; peak purity > 99.5%
Linearity (r ²)	≥ 0.999
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	≤ 2.0%
LOD & LOQ	Determined and demonstrated
Robustness	System suitability passes under varied conditions

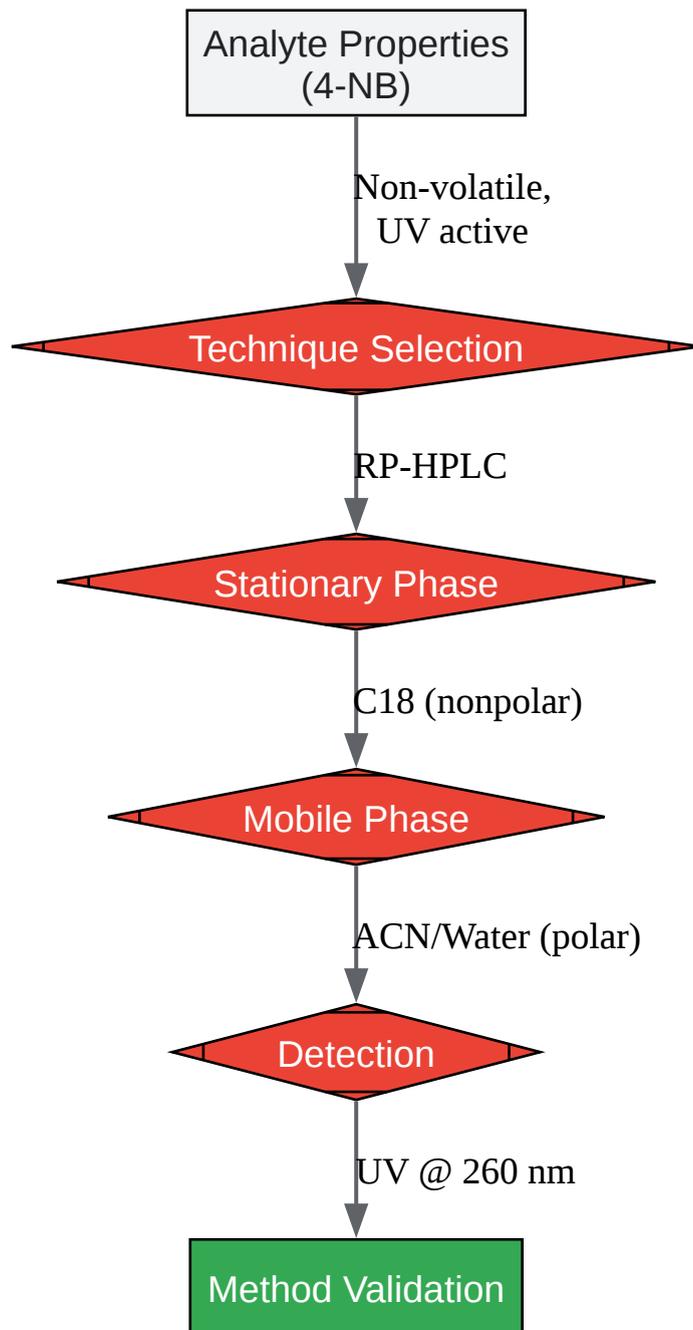
Alternative and Complementary Analytical Techniques

While HPLC is the primary technique, other methods can be employed for specific purposes.

- Gas Chromatography-Mass Spectrometry (GC-MS): GC is suitable for volatile and thermally stable compounds.[6] Given the relatively high boiling point of **4-Nitrobenzanilide**, derivatization might be necessary to improve its volatility. GC-MS provides excellent separation and structural information, making it a powerful tool for impurity identification.[8]
- UV-Visible Spectrophotometry: For a pure sample, direct UV-Vis spectrophotometry can be a rapid and simple method for quantification. A solution of **4-Nitrobenzanilide** in a suitable solvent (e.g., methanol or acetonitrile) can be prepared, and its absorbance measured at the λ_{max} . However, this method lacks the specificity to distinguish **4-Nitrobenzanilide** from impurities or other components in a mixture.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is primarily a qualitative technique used for the identification of functional groups. The IR spectrum of **4-Nitrobenzanilide** would show characteristic peaks for the N-H stretch of the amide, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.

Logical Relationships in Method Development

The following diagram illustrates the interconnected decisions made during the development of the HPLC method.



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Caption: Decision logic for HPLC method development.

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